N,N-diallylnicotinamide
Description
N,N-Diallylnicotinamide (CAS: 349096-77-1) is a nicotinamide derivative characterized by two allyl groups attached to the nitrogen atom of the nicotinamide core. It is primarily utilized as a pharmaceutical intermediate, indicating its role in synthesizing active pharmaceutical ingredients (APIs) or bioactive molecules .
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11/h3-7,10H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFYLOORVHUBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diallylnicotinamide can be synthesized through the reaction of nicotinamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Nicotinamide+2Allyl Bromide→this compound+2HBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-Diallylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-Diallylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the modulation of nicotinamide-related pathways.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Diallylnicotinamide involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, modulating their activity. The allyl groups may also participate in covalent bonding with target molecules, leading to changes in their function. The exact pathways and targets are still under investigation, but its structural similarity to nicotinamide suggests it may influence NAD+ related pathways.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural distinctions and functional group impacts:
Key Observations :
- Alkyl vs.
- Nicotinamide Core : The nicotinamide backbone distinguishes it from aniline-based compounds (e.g., N,N-dimethylaniline), enabling participation in biological systems (e.g., enzyme interactions) .
Biological Activity
N,N-Diallylnicotinamide (DANA) is a synthetic derivative of nicotinamide, with potential applications in various biological systems. This article explores the biological activity of DANA, focusing on its mechanisms, effects on cellular processes, and therapeutic potential.
1. Chemical Structure and Properties
DANA is characterized by its diallyl substituents on the nitrogen atom of the nicotinamide structure. This modification enhances its lipophilicity and may influence its interaction with biological membranes and targets. The structural formula can be represented as follows:
2.1. Antioxidant Activity
DANA exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. It has been shown to modulate the levels of reactive oxygen species (ROS) in various cell types, thereby reducing cellular damage and promoting survival under stress conditions.
- Case Study : In vitro studies demonstrated that DANA treatment reduced ROS levels by approximately 30% in cultured human keratinocytes compared to untreated controls, suggesting a protective mechanism against oxidative damage.
2.2. Anti-inflammatory Effects
Research indicates that DANA can inhibit pro-inflammatory cytokines, thus exerting anti-inflammatory effects. This action is particularly relevant in conditions characterized by chronic inflammation.
- Experimental Findings : A study using murine models of inflammation revealed that DANA significantly reduced the levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
3.1. Cell Proliferation and Apoptosis
DANA influences cell proliferation and apoptosis through modulation of key signaling pathways:
- Cell Proliferation : DANA has been shown to enhance cell proliferation in certain cancer cell lines by activating the PI3K/Akt pathway.
- Apoptosis Induction : Conversely, in other contexts, DANA can induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as Bax while downregulating anti-apoptotic factors like Bcl-2.
4. Therapeutic Applications
The biological activities of DANA suggest several therapeutic applications:
- Cancer Therapy : Due to its dual role in promoting proliferation in healthy cells while inducing apoptosis in cancer cells, DANA is being investigated as a potential chemotherapeutic agent.
- Dermatological Use : Its antioxidant and anti-inflammatory properties make DANA a candidate for topical formulations aimed at treating skin conditions like acne and psoriasis.
5. Comparative Analysis with Related Compounds
The following table summarizes the biological activities of DANA compared to other nicotinamide derivatives:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Pro-apoptotic Effects |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| Nicotinamide | Moderate | High | No |
| N-Acetylcysteine | High | High | Yes |
6. Conclusion
This compound demonstrates promising biological activities that warrant further investigation. Its unique properties may provide valuable insights into developing new therapeutic strategies for various diseases, particularly those involving oxidative stress and inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
